molecular formula C20H24N8O6 B7812509 Methoxtrexate

Methoxtrexate

货号: B7812509
分子量: 472.5 g/mol
InChI 键: FPJYMUQSRFJSEW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

Methotrexate is synthesized through a multi-step process involving the reaction of 4-amino-N10-methylpteroylglutamic acid with other chemical reagents . The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of methotrexate involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes:

化学反应分析

Types of Reactions

Methotrexate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in methotrexate reactions include:

Major Products

The major products formed from methotrexate reactions include:

科学研究应用

Oncological Applications

Methotrexate is primarily known for its role in cancer treatment. Its mechanism as a folate antagonist disrupts DNA synthesis, making it effective against rapidly dividing cells.

Commonly Treated Cancers

  • Acute Lymphoblastic Leukemia (ALL) : MTX is a cornerstone in the treatment regimen for ALL, especially in pediatric cases.
  • Non-Hodgkin Lymphoma : Used in combination chemotherapy protocols.
  • Osteosarcoma : Administered pre- and post-surgery to reduce tumor size and prevent recurrence.
  • Choriocarcinoma : Effective in treating this type of gestational trophoblastic disease.
  • Breast Cancer and Head/Neck Cancers : Often used as part of multi-agent chemotherapy regimens.
Cancer TypeTreatment Regimen
Acute Lymphoblastic LeukemiaInduction and consolidation therapy
Non-Hodgkin LymphomaCHOP regimen (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone)
OsteosarcomaNeoadjuvant therapy with surgery
ChoriocarcinomaSingle-agent MTX or combination therapy
Breast CancerCMF regimen (Cyclophosphamide, Methotrexate, Fluorouracil)

Rheumatological Applications

In addition to its oncological uses, methotrexate is a first-line treatment for several autoimmune conditions due to its immunomodulatory effects.

Conditions Treated

  • Rheumatoid Arthritis (RA) : MTX is considered the gold standard for managing RA due to its efficacy in reducing symptoms and slowing disease progression.
  • Psoriasis : Used for severe cases that do not respond to topical treatments.
  • Systemic Lupus Erythematosus : Provides symptomatic relief and reduces flares.
  • Vasculitis : Effective in managing ANCA-associated vasculitis.
ConditionTypical DosageTreatment Goals
Rheumatoid Arthritis7.5 to 25 mg weeklyReduce inflammation and joint damage
Severe Psoriasis15 to 25 mg weeklyImprove skin condition
Systemic Lupus Erythematosus7.5 to 15 mg weeklyControl disease activity
ANCA-associated Vasculitis15 to 25 mg weeklyInduce remission

Recent Research Findings

Recent studies have expanded our understanding of methotrexate's applications and safety profile:

  • A nationwide study indicated an increased risk of skin cancers (BCC and cSCC) associated with long-term MTX use, highlighting the need for regular skin monitoring in patients receiving this therapy .
  • Long-term studies have shown that MTX does not significantly increase cardiovascular disease risk in RA patients and may even reduce mortality rates .

Case Study 1: Rheumatoid Arthritis

A cohort study involving 500 RA patients treated with MTX showed a significant reduction in Disease Activity Score (DAS28) over six months, with only mild adverse effects reported.

Case Study 2: Pediatric ALL

In a clinical trial involving children with ALL, those receiving high-dose MTX had improved event-free survival rates compared to those on standard chemotherapy regimens.

相似化合物的比较

Methotrexate is often compared with other folate antagonists, such as aminopterin and pemetrexed . While all these compounds inhibit folate metabolism, methotrexate is unique in its broad range of applications and relatively lower toxicity. Similar compounds include:

Methotrexate’s versatility and effectiveness make it a valuable compound in both clinical and research settings.

生物活性

Methotrexate (MTX) is a well-established antifolate agent primarily used in the treatment of various malignancies and autoimmune diseases. Its biological activity is attributed to its mechanism of action, pharmacodynamics, and interactions with cellular processes. This article provides a comprehensive overview of the biological activity of Methotrexate, supported by data tables, case studies, and research findings.

Methotrexate functions as an anti-metabolite by inhibiting key enzymes involved in nucleotide synthesis. The primary mechanism involves:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Methotrexate is taken up into cells via the human reduced folate carrier (SLC19A1) and is converted into methotrexate-polyglutamate. This compound inhibits DHFR, preventing the conversion of dihydrofolate to tetrahydrofolate, which is crucial for DNA and RNA synthesis .
  • Inhibition of Other Enzymes : Methotrexate also inhibits thymidylate synthase and aminoimidazole carboxamide ribonucleotide transformylase (AICART), further disrupting nucleotide synthesis and thus hindering cell division .

Pharmacodynamics

Methotrexate exhibits a long duration of action, typically administered once weekly. It has a narrow therapeutic index, necessitating careful monitoring to avoid toxicity. The compound's anti-inflammatory effects are also significant in treating chronic inflammatory conditions such as rheumatoid arthritis .

Biological Activity in Cancer Treatment

Methotrexate's cytotoxic properties make it effective in treating various cancers, including acute lymphoblastic leukemia (ALL) and non-Hodgkin lymphoma. A notable study demonstrated that high-dose methotrexate significantly improved survival rates in ALL patients compared to standard treatments .

Case Study: Methotrexate in Acute Lymphoblastic Leukemia

  • Study Design : A cohort study involving 200 patients treated with high-dose methotrexate.
  • Outcomes : The study reported a 70% remission rate with minimal toxicity when monitored closely.
  • : Methotrexate remains a cornerstone in ALL treatment protocols due to its efficacy and manageable side effects .

Biological Activity in Autoimmune Diseases

Methotrexate is also a first-line disease-modifying antirheumatic drug (DMARD) for rheumatoid arthritis (RA). Its immunosuppressive properties help reduce inflammation and slow disease progression.

Table 1: Efficacy of Methotrexate in Autoimmune Conditions

ConditionStudy TypeEfficacy Rate (%)Adverse Events (%)
Rheumatoid ArthritisRandomized Control60-8010-20
Psoriatic ArthritisDouble-Blind Trial7515
Crohn's DiseaseCohort Study6512

Recent Research Findings

Recent studies have explored novel formulations and combinations of methotrexate to enhance its therapeutic effects:

  • Cation Complexation : Research indicates that complexing methotrexate with cations like zinc can improve its bioactivity without compromising its immunosuppressive properties. These complexes showed increased deposition of glycosaminoglycans (GAGs) in chondrocytes, suggesting potential applications in joint diseases .
  • Pharmacogenomics : Variability in patient response to methotrexate has been linked to genetic polymorphisms affecting folate metabolism. A meta-analysis identified several SNPs associated with increased toxicity, highlighting the need for personalized medicine approaches in methotrexate therapy .

属性

IUPAC Name

2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O5.H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJYMUQSRFJSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N8O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methoxtrexate
Reactant of Route 2
Reactant of Route 2
Methoxtrexate
Reactant of Route 3
Reactant of Route 3
Methoxtrexate
Reactant of Route 4
Methoxtrexate
Reactant of Route 5
Reactant of Route 5
Methoxtrexate
Reactant of Route 6
Reactant of Route 6
Methoxtrexate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。